molecular formula C9H10F3NS B13964025 N-methyl-4-(methylthio)-N-(trifluoromethyl)aniline

N-methyl-4-(methylthio)-N-(trifluoromethyl)aniline

Cat. No.: B13964025
M. Wt: 221.24 g/mol
InChI Key: WTWJPWMMUIGBIP-UHFFFAOYSA-N
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Description

N-methyl-4-(methylthio)-N-(trifluoromethyl)aniline is an organic compound characterized by the presence of a trifluoromethyl group, a methylthio group, and a methyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(methylthio)-N-(trifluoromethyl)aniline typically involves the introduction of the trifluoromethyl group, the methylthio group, and the methyl group onto the aniline ring. One common method involves the reaction of 4-(methylthio)aniline with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(methylthio)-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aniline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

N-methyl-4-(methylthio)-N-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-methyl-4-(methylthio)-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methylthio group may interact with thiol-containing enzymes or proteins, potentially modulating their activity. The overall effect of the compound depends on its specific interactions with target molecules and the pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)aniline
  • N-methyl-4-(methylthio)aniline
  • N-methyl-4-(trifluoromethyl)aniline

Uniqueness

N-methyl-4-(methylthio)-N-(trifluoromethyl)aniline is unique due to the simultaneous presence of the trifluoromethyl, methylthio, and methyl groups on the aniline ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H10F3NS

Molecular Weight

221.24 g/mol

IUPAC Name

N-methyl-4-methylsulfanyl-N-(trifluoromethyl)aniline

InChI

InChI=1S/C9H10F3NS/c1-13(9(10,11)12)7-3-5-8(14-2)6-4-7/h3-6H,1-2H3

InChI Key

WTWJPWMMUIGBIP-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)SC)C(F)(F)F

Origin of Product

United States

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